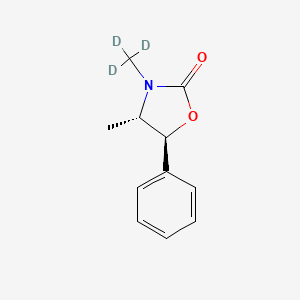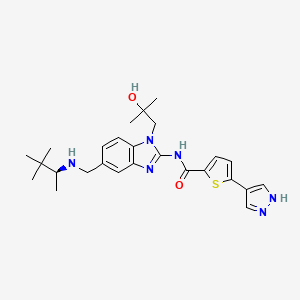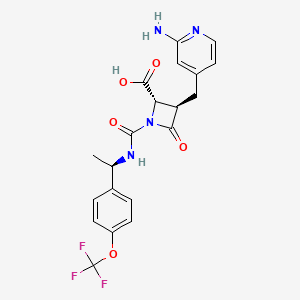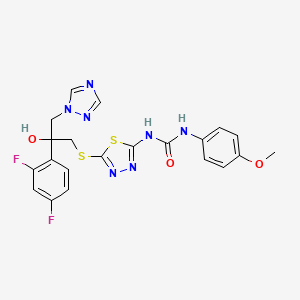
Pseudoephedroxane-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudoephedroxane-d3, also known as (4S,5S)-3,4-Dimethyl-5-phenyl-2-oxazolidinone-d3, is a deuterated analog of Pseudoephedroxane. It is a labeled compound used primarily in scientific research. The molecular formula of this compound is C11H10D3NO2, and it has a molecular weight of 194.24 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pseudoephedroxane-d3 involves the incorporation of deuterium atoms into the Pseudoephedroxane molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining an inert atmosphere, using deuterated solvents, and optimizing temperature and pressure to facilitate the exchange process .
Analyse Chemischer Reaktionen
Types of Reactions
Pseudoephedroxane-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced forms of this compound, and substituted analogs with different functional groups .
Wissenschaftliche Forschungsanwendungen
Pseudoephedroxane-d3 is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Pseudoephedroxane-d3 involves its interaction with specific molecular targets. As a labeled compound, it is used to trace the pathways and interactions of its non-deuterated counterpart, Pseudoephedroxane. The deuterium atoms in this compound provide a distinct signal in spectroscopic analyses, allowing researchers to study the molecular targets and pathways involved in its action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pseudoephedroxane: The non-deuterated analog of Pseudoephedroxane-d3.
Ephedroxane: A structurally similar compound with different functional groups.
Oxazolidinone Derivatives: Compounds with similar oxazolidinone structures but varying substituents.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracing and analysis in various scientific studies, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
194.24 g/mol |
IUPAC-Name |
(4S,5S)-4-methyl-5-phenyl-3-(trideuteriomethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10+/m0/s1/i2D3 |
InChI-Schlüssel |
MNYARIILPGRTQL-HJRSCEKWSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1[C@H]([C@@H](OC1=O)C2=CC=CC=C2)C |
Kanonische SMILES |
CC1C(OC(=O)N1C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)

![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)











